molecular formula C13H16N2O2S B11771462 tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate

tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate

Cat. No.: B11771462
M. Wt: 264.35 g/mol
InChI Key: UZKGZGHYUWNSDR-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate: is a chemical compound with the molecular formula C13H16N2O2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

The synthesis of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves several steps. One common method includes the condensation of benzo[b]thiophene derivatives with hydrazine and tert-butyl esters under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

  • tert-Butyl 4-aminobenzo[b]thiophene-7-carboxylate
  • tert-Butyl 4-nitrobenzo[b]thiophene-7-carboxylate
  • tert-Butyl 4-methylbenzo[b]thiophene-7-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

tert-butyl 4-hydrazinyl-1-benzothiophene-7-carboxylate

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)9-4-5-10(15-14)8-6-7-18-11(8)9/h4-7,15H,14H2,1-3H3

InChI Key

UZKGZGHYUWNSDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C(=C(C=C1)NN)C=CS2

Origin of Product

United States

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